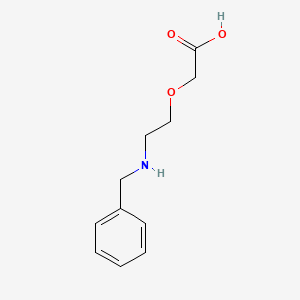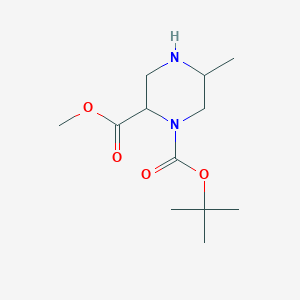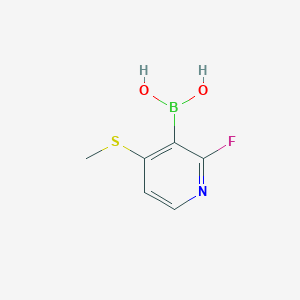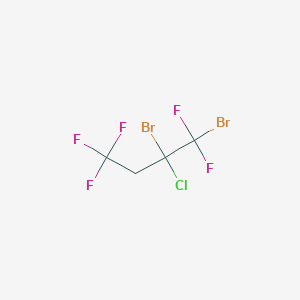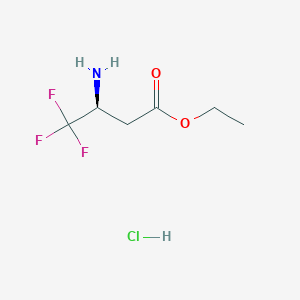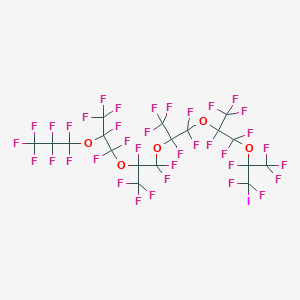
Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane), 85%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane), 85% (hereafter referred to as P85) is a perfluorinated compound that has a wide range of applications in scientific research and industry. P85 is a highly stable, non-toxic, and non-flammable compound that is used as a surfactant and lubricant in various applications. It is also used in the production of various products, such as medical devices, food packaging, and electronic components. P85 has low surface tension, high solubility in both water and organic solvents, and excellent thermal stability. Due to its unique properties, P85 has been gaining increasing attention in the scientific research community.
Scientific Research Applications
Polymer Synthesis and Material Science
Perfluorinated compounds are integral in developing advanced materials due to their exceptional chemical and thermal stability. The synthesis and polymerization of novel perfluorinated monomers, as demonstrated by Murotani et al. (2007), highlight the potential for creating materials with unique properties such as high thermal stability and specific surface characteristics (Murotani et al., 2007). These materials are valuable in various industrial applications, from coatings to components in high-performance devices.
Nanotechnology and Surface Modification
Perfluorinated compounds are used in modifying surfaces to achieve low surface energy, contributing to water-repellent and oil-repellent surfaces. The study by Hamilton et al. (2010) on the radical addition of perfluorinated alkyl iodides to graphene and carbon nanotubes illustrates the potential for using perfluorinated compounds in creating modified nanomaterials with enhanced properties, such as improved dispersibility in non-polar media (Hamilton et al., 2010). This approach opens avenues for developing new materials for electronic, optical, and biomedical applications.
Environmental Impact and Safety
Research on perfluorinated compounds also extends to their environmental impact, bioaccumulation, and safety evaluation. Studies like those by Li et al. (2021) provide critical insights into the bioaccumulation and trophic transfer of perfluoroalkyl substances, indicating potential environmental and health risks (Li et al., 2021). Moreover, regulatory assessments, such as the EFSA's opinion on specific perfluoro compounds in food contact materials, underscore the importance of safety evaluations in the use of these substances (Flavourings, 2010).
properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoro-3-iodopropan-2-yl)oxypropan-2-yl]oxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F37IO5/c19-1(20,7(26,27)28)14(46,47)58-3(22,9(32,33)34)16(50,51)60-5(24,11(38,39)40)18(54,55)61-6(25,12(41,42)43)17(52,53)59-4(23,10(35,36)37)15(48,49)57-2(21,8(29,30)31)13(44,45)56 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAYDYFMSGXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(F)(F)F)(C(F)(F)I)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F37IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1126.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

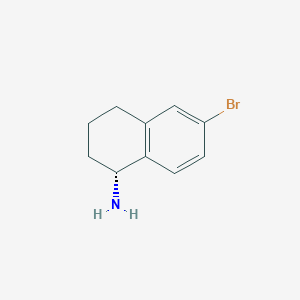

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)

